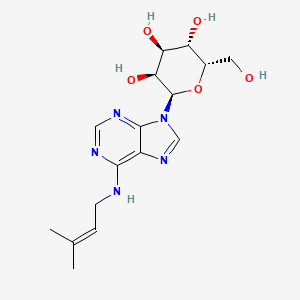
Isopentenyladenine 9-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentenyladenine 9-Glucoside is a type of cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of isopentenyladenine, which is conjugated with glucose at the 9th nitrogen position. This compound plays a significant role in delaying leaf senescence and regulating various plant growth processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopentenyladenine 9-Glucoside typically involves the glycosylation of isopentenyladenine. This process can be carried out using glycosyl donors such as glucose derivatives under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts like Lewis acids or glycosyltransferases to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that express specific glycosyltransferases. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration .
Análisis De Reacciones Químicas
Types of Reactions
Isopentenyladenine 9-Glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the glycosidic bond or the adenine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Isopentenyladenine 9-Glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Plays a crucial role in plant physiology, particularly in delaying leaf senescence and promoting shoot regeneration.
Industry: Used in agriculture to enhance crop yield and improve plant health
Mecanismo De Acción
The mechanism of action of Isopentenyladenine 9-Glucoside involves its interaction with cytokinin receptors in plants. Upon binding to these receptors, it activates a signaling cascade that leads to the transcription of cytokinin-responsive genes. This process ultimately results in the promotion of cell division, growth, and delayed senescence .
Comparación Con Compuestos Similares
Similar Compounds
Isopentenyladenine: The parent compound, which lacks the glucose moiety.
Trans-Zeatin: Another cytokinin with similar functions but different structural features.
Cis-Zeatin: A stereoisomer of trans-zeatin with distinct biological activities.
Dihydrozeatin: A hydrogenated form of zeatin with unique properties
Uniqueness
Isopentenyladenine 9-Glucoside is unique due to its glycosylation at the 9th nitrogen position, which affects its solubility, stability, and biological activity. This modification allows it to have distinct roles in plant growth and development compared to its non-glycosylated counterparts .
Propiedades
Fórmula molecular |
C16H23N5O5 |
|---|---|
Peso molecular |
365.38 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1 |
Clave InChI |
XEHLLUQVSRLWMH-ZFZHPRJRSA-N |
SMILES isomérico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O)C |
SMILES canónico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


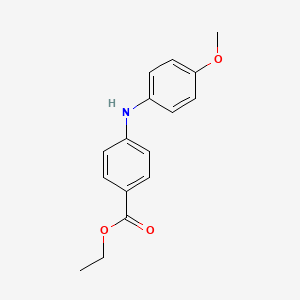
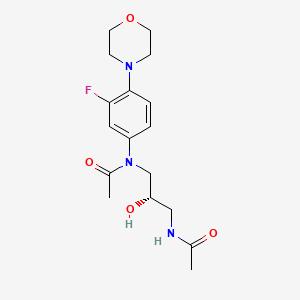
![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
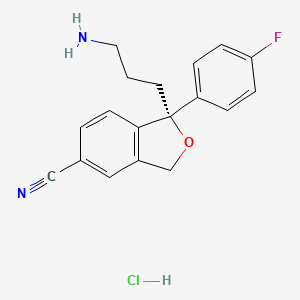
![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
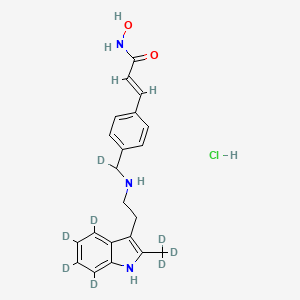
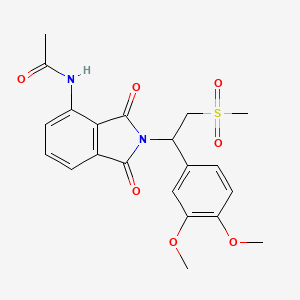
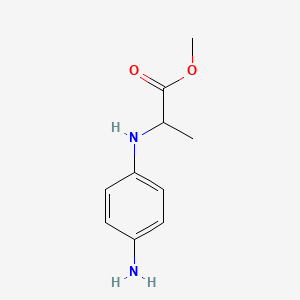

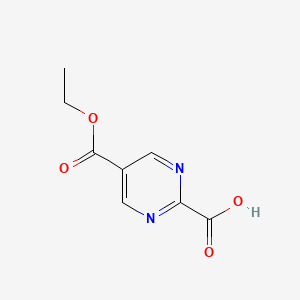
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
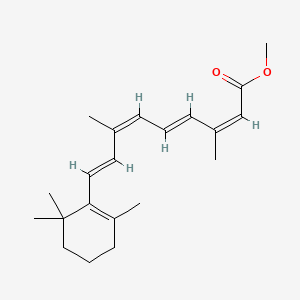
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)

